4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
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Overview
Description
4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound is notable for its unique structure, which includes a hydroxymethyl group and a triethylsilyloxy group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multiple steps. One common method includes the reaction of hydroxymethylfurfural (HMF) with triethylsilyl chloride in the presence of a base such as pyridine. This reaction results in the formation of the triethylsilyloxy derivative . Industrial production methods often involve the use of biomass-derived furfurals as starting materials, which are then subjected to various catalytic processes to yield the desired compound .
Chemical Reactions Analysis
4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The triethylsilyloxy group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Cycloaddition: The compound can participate in [4 + 2] cycloaddition reactions with dienes to form more complex structures.
Scientific Research Applications
4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the triethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes . These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar compounds to 4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one include:
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of the target compound, known for its potential as a bio-based platform chemical.
2,5-Furandicarboxylic acid (FDCA): Another furan derivative with applications in polymer production.
Furfuryl alcohol: Used in the production of resins and as a solvent.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-(hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4Si/c1-4-19(5-2,6-3)18-13-8-12-10(11(13)9-15)7-14(16)17-12/h10-13,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGGSEPXQZJWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(C1CO)CC(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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